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Compound of Interest

Compound Name: (S)-3-(2-Chlorophenyl)pyrrolidine
Cat. No.: B15070763
Get Quote

Executive Summary & Chemical Identity

(S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride is a pharmacologically active scaffold
characterized by a pyrrolidine ring substituted at the

-position (C3) with an ortho-chlorinated phenyl ring.[1] The (S)-enantiomer is frequently
prioritized in structure-activity relationship (SAR) studies due to the stereospecific nature of
binding pockets in target proteins such as the serotonin (SERT) and norepinephrine (NET)
transporters.
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Property Data
IUPAC Name (3S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride
CAS Number 1095545-14-4 (HCI salt)

Molecular Formula

Molecular Weight 218.12 g/mol

Free Base MW 181.66 g/mol

Chiral Center C3 (S-configuration)

Appearance White to off-white crystalline solid

Soluble in water, methanol, DMSO; sparingly

Solubilit
Y soluble in DCM

Structural Analysis & Stereochemistry

The biological potency of 3-arylpyrrolidines is governed by the absolute configuration at C3. In
this molecule, the 2-chlorophenyl group introduces significant steric bulk and lipophilicity
compared to the unsubstituted phenyl analog.[1]

o Conformational Lock: The ortho-chloro substituent restricts the rotation of the phenyl ring
relative to the pyrrolidine core due to steric clash with the pyrrolidine methylene protons. This
creates a defined 3D pharmacophore often exploited to improve selectivity for specific
GPCRs or transporters.

» Electronic Effect: The chlorine atom acts as an electron-withdrawing group (inductive effect,

), reducing the electron density of the aromatic ring.[1] This modulates

stacking interactions within the receptor binding site.

Stereochemical Validation
The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

e C3 Priorities:

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://patents.google.com/patent/US20060025468A1/en
https://patents.google.com/patent/US20060025468A1/en
https://patents.google.com/patent/US20060025468A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15070763?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 1:-C2 (attached to N)[1]
o 2:-Aromatic Ring (2-CI-Ph)[1][2][3][4]
o 3:-C4 (methylene)[1]
o 4: -H (pointing away)
 Validation: Ensuring enantiomeric excess (

) is critical. This is typically validated via Chiral HPLC using polysaccharide-based stationary
phases (e.g., Chiralpak AD-H or OD-H) or by derivatization with Mosher's acid chloride
followed by

-NMR analysis.[1]

Synthetic Pathways & Production

High-fidelity synthesis requires avoiding racemization at the C3 center. Two primary routes are
established: Asymmetric Synthesis (preferred for scale) and Classical Resolution (preferred for
initial discovery).

Route A: Asymmetric Succinic Acid Pathway

This route builds the chiral center early using a chiral auxiliary or pool.
 Starting Material: 2-(2-Chlorophenyl)succinic acid.[1]

e Cyclization: Condensation with urea or benzylamine to form the cyclic imide (pyrrolidine-2,5-
dione).[1]

e Reduction: Strong reduction of the imide using

or
yields the pyrrolidine.

e Salt Formation: Treatment with anhydrous HCI in diethyl ether precipitates the salt.
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Route B: Classical Resolution (Self-Validating Protocol)

For racemic mixtures, resolution via diastereomeric salt formation is robust.[1]
» Resolving Agent: (

)-(+)-Tartaric acid or (

)-(+)-Mandelic acid.[1]
e Solvent System: Ethanol/Water (9:1).

e Mechanism: The (

)-amine form forms a less soluble diastereomeric salt with the resolving acid, crystallizing out
of solution.

Cyclization

2-(2-Chlorophenyl) (Urea/Heat) _ Cyclic Imide
succinic acid " (Pyrrolidine-2,5-dione)

Reduction
(LiAIH4/THF)

Alternative: Chiral Resolution

w | Crystallization w/ | (S)-3-(2-Chlorophenyl)
"1 (L)-Tartaric Acid "] pyrrolidine (Free Base)

in Et20 _ | (S)-3-(2-Chlorophenyl)
- pyrrolidine HCI

Click to download full resolution via product page
Figure 1: Synthetic workflow comparing direct reduction and chiral resolution pathways.

Spectroscopic Characterization

To ensure scientific integrity, the identity of the compound must be cross-verified using NMR
and Mass Spectrometry.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-
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or
[1]

The 2-chloro substituent breaks the symmetry of the aromatic region and deshields the C3
proton.
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Chemical Shift

Proton ( L . Assignment
. Multiplicity Integration .
Environment Logic

» Ppm)

Exchangeable

protons (

Ammonium NH 9.20-9.80 Broad Singlet 2H ).[1] Disappears
with

shake.

2-Cl substitution
creates a
complex ABCD
system.[1] H-3'
and H-6' are
distinct.[1]

Aromatic H 7.40 - 7.60 Multiplet 4H

Deshielded by
. ] the aromatic ring
C3-H (Benzylic) 3.60 - 3.80 Multiplet 1H ) )
and inductive

effect of CL.[1]

Protons

C2-H/ C5-H 3.20 - 3.50 Multiplet 3H to Nitrogen.[1]
Overlap is

common.

Remaining
C2-H/C4-H 2.90 - 3.10 Multiplet 1H
-proton.[1]

-protons,
C4-H

1.90 - 2.30 Multiplet 2H typically the most
(Methylene)

shielded aliphatic

signals.[1]
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Mass Spectrometry (LC-MS)[1]

e |onization: ESI+
e Molecular lon (

): 182.07 m/z (for

)

 |sotope Pattern: A distinct 3:1 ratio between m/z 182 and 184 confirms the presence of a
single Chlorine atom. This is a critical self-check for identity.[1]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in neuropharmacology.

» Monoamine Transporter Inhibition: The 3-phenylpyrrolidine core mimics the distance
between the aromatic centroid and the basic nitrogen found in neurotransmitters (serotonin,
norepinephrine). The 2-chloro substituent often improves selectivity for the Norepinephrine
Transporter (NET) by filling a hydrophobic sub-pocket.

e Anticonvulsant Activity: Derivatives of this scaffold (specifically the succinimide precursors)
have shown efficacy in maximal electroshock (MES) seizure models, acting as sodium
channel blockers.

» Scaffold Hopping: It serves as a conformationally restricted analog of phenethylamine, used
to rigidify flexible chains in drug optimization to lower entropic penalties upon binding.[1]

3-Phenylpyrrolidine
Scaffold

2-Chloro Group: Pyrrolidine Nitrogen: C3 Chirality (S):
Increases lipophilicity Essential for ionic bond Dictates vector of
Locks conformation with Asp residue in GPCRs aromatic ring projection
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Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Handling & Stability

» Hygroscopicity: Hydrochloride salts of secondary amines are typically hygroscopic.

» Storage: Store at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) to prevent
moisture absorption, which can lead to deliquescence and difficulty in handling.[1]

o Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume
hood) is mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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